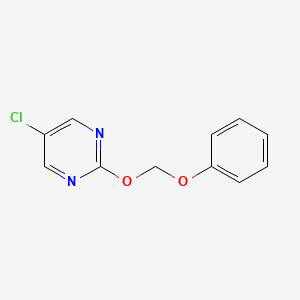![molecular formula C18H24N4O2 B14405204 N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N'-propylurea CAS No. 87653-24-5](/img/structure/B14405204.png)
N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N'-propylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N’-propylurea is a chemical compound that belongs to the class of pyridazinone derivatives. Pyridazinone derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound features a pyridazinone core, which is a six-membered ring containing two adjacent nitrogen atoms and an oxygen atom at the third position .
Preparation Methods
The synthesis of N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N’-propylurea involves several steps. One common synthetic route includes the reaction of 6-oxo-3-phenylpyridazin-1(6H)-yl derivatives with butylamine and propyl isocyanate under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N’-propylurea undergoes various chemical reactions, including:
Scientific Research Applications
N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N’-propylurea has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N’-propylurea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as phosphodiesterase (PDE), which play a role in various physiological processes . By inhibiting PDE, the compound can modulate cellular signaling pathways, leading to its observed pharmacological effects .
Comparison with Similar Compounds
N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N’-propylurea can be compared with other pyridazinone derivatives, such as:
Zardaverine: An anti-platelet agent with similar PDE inhibitory activity.
Emorfazone: An anti-inflammatory agent with a pyridazinone core.
Pyridaben: A herbicide with a pyridazinone structure.
These compounds share the pyridazinone core but differ in their specific substituents and pharmacological activities, highlighting the versatility and uniqueness of N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N’-propylurea .
Properties
CAS No. |
87653-24-5 |
|---|---|
Molecular Formula |
C18H24N4O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-[4-(6-oxo-3-phenylpyridazin-1-yl)butyl]-3-propylurea |
InChI |
InChI=1S/C18H24N4O2/c1-2-12-19-18(24)20-13-6-7-14-22-17(23)11-10-16(21-22)15-8-4-3-5-9-15/h3-5,8-11H,2,6-7,12-14H2,1H3,(H2,19,20,24) |
InChI Key |
CAWFYLCTUMNYHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)NCCCCN1C(=O)C=CC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol](/img/structure/B14405134.png)
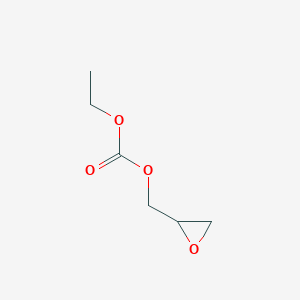
![N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide](/img/structure/B14405138.png)
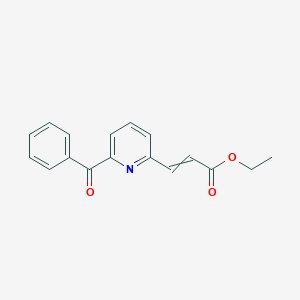
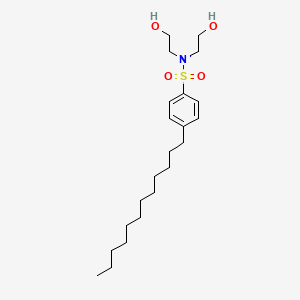
![3,5,5-Trimethyl-2-[(3-methylbut-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14405163.png)
![N-Ethyl-N'-(4-{[5-(2-methyl-1H-imidazol-1-yl)pentyl]oxy}phenyl)urea](/img/structure/B14405165.png)
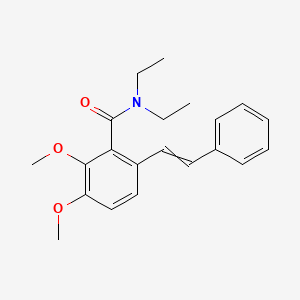
![3-[Bis(methylsulfanyl)methylidene]octan-2-OL](/img/structure/B14405170.png)
![4-Methyl-4H-naphtho[1,2-b]thiopyran](/img/structure/B14405176.png)

![4,4'-[Methylenebis(oxy)]diphenol](/img/structure/B14405190.png)
